molecular formula C20H42NO5P B13133668 Eicosasphingosine-1-phosphate

Eicosasphingosine-1-phosphate

Cat. No.: B13133668
M. Wt: 407.5 g/mol
InChI Key: YUUWWSOTAGQJFW-YIVRLKKSSA-N
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Description

Eicosasphingosine-1-phosphate (E1P) is a bioactive sphingolipid metabolite involved in cellular signaling pathways, including cell proliferation, apoptosis, and immune regulation. Structurally, it consists of a 20-carbon sphingoid base (eicosasphingosine) linked to a phosphate group at the 1-position.

Properties

Molecular Formula

C20H42NO5P

Molecular Weight

407.5 g/mol

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyicos-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1

InChI Key

YUUWWSOTAGQJFW-YIVRLKKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eicosasphingosine-1-phosphate typically involves the phosphorylation of eicosasphingosine. One common method includes the use of 3-0-t-butyl-dimethylsilyl protected D-erythro-azidosphingosine as a precursor, which undergoes phosphorylation to yield this compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Eicosasphingosine-1-phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Table 1: Key Properties of E1P and Related Compounds

Property Phytosphingosine-1-Phosphate CAS 1046861-20-4 (Boronic Acid Derivative) Hypothesized E1P*
CAS Registry No. 38597-28-3 1046861-20-4 Not Provided
Molecular Formula C₃₈H₇₈NO₇P (based on LIPID MAPS) C₆H₅BBrClO₂ C₂₀H₄₂NO₅P
PubChem CID 10883829 53216313 Not Available
Biological Role GPCR agonist, immune modulation Synthetic intermediate (non-biological role) Cell signaling
GI Absorption High (predicted) High Likely High
BBB Permeability Unreported Yes Unlikely
Enzyme Interactions Binds S1P receptors Non-inhibitory (CYP enzymes) Receptor-mediated
Log Po/w (XLOGP3) Not Reported 2.15 ~5–7 (lipophilic)
Solubility Unreported 0.24 mg/mL Low (hydrophobic)

Structural and Functional Differences

  • Phytosphingosine-1-Phosphate :

    • A plant-derived S1P analog with a saturated sphingoid base and hydroxyl groups. It activates S1P receptors (e.g., S1PR1/3) but exhibits distinct receptor affinity compared to mammalian S1P .
    • Database links include LIPID MAPS (LMSP01050003) and GPCRdb, emphasizing its role in signaling .
  • CAS 1046861-20-4: A synthetic boronic acid compound unrelated to sphingolipids.

Pharmacokinetic and Physicochemical Contrasts

  • Lipophilicity : The boronic acid derivative (LogPo/w 2.15) is less lipophilic than typical sphingolipids (E1P LogPo/w likely >5), impacting tissue distribution .
  • Synthetic Accessibility : The boronic acid compound has a synthetic accessibility score of 2.07 (easy to synthesize), whereas sphingolipids like E1P require complex enzymatic pathways .
  • Bioavailability: Phytosphingosine-1-phosphate’s GPCRdb annotations suggest high target engagement, whereas E1P’s larger structure may reduce diffusion efficiency .

Research Findings and Limitations

  • Phytosphingosine-1-Phosphate : Studies highlight its anti-inflammatory effects in plants and partial cross-reactivity with mammalian S1P receptors .
  • CAS 1046861-20-4: No reported biological activity; primarily used in Suzuki-Miyaura coupling reactions .
  • E1P Data Gap: The absence of direct evidence for E1P necessitates extrapolation from shorter-chain sphingolipids. Key unknowns include receptor specificity and metabolic stability.

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